molecular formula C12H11O4P B14174625 (3-Phenoxyphenyl)phosphonic acid CAS No. 4042-53-9

(3-Phenoxyphenyl)phosphonic acid

Cat. No.: B14174625
CAS No.: 4042-53-9
M. Wt: 250.19 g/mol
InChI Key: LNQJDCBMFKFXPE-UHFFFAOYSA-N
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Description

(3-Phenoxyphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenoxyphenyl)phosphonic acid typically involves the reaction of 3-phenoxyphenylboronic acid with a suitable phosphonating agent. One common method is the use of diethyl phosphite in the presence of a palladium catalyst under mild conditions. The reaction proceeds via a palladium-catalyzed cross-coupling reaction, resulting in the formation of the desired phosphonic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Phenoxyphenyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phenoxyphenyl derivatives.

Scientific Research Applications

(3-Phenoxyphenyl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (3-Phenoxyphenyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, disrupt microbial cell walls, or interfere with cellular signaling processes.

Comparison with Similar Compounds

    Phenylphosphonic acid: Similar structure but lacks the phenoxy group.

    (4-Phenoxyphenyl)phosphonic acid: Similar but with the phenoxy group in a different position.

    Diphenylphosphonic acid: Contains two phenyl groups instead of a phenoxyphenyl moiety.

Uniqueness: (3-Phenoxyphenyl)phosphonic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

4042-53-9

Molecular Formula

C12H11O4P

Molecular Weight

250.19 g/mol

IUPAC Name

(3-phenoxyphenyl)phosphonic acid

InChI

InChI=1S/C12H11O4P/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H,(H2,13,14,15)

InChI Key

LNQJDCBMFKFXPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)P(=O)(O)O

Origin of Product

United States

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